Methyl 3-chlorobenzoate
Overview
Description
Methyl 3-chlorobenzoate, with the chemical formula C8H7ClO2, is a colorless liquid known for its applications in various chemical processes . It is characterized by its methyl and chloro functional groups and is commonly used as a starting material in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Methyl 3-chlorobenzoate is a chemical compound with the formula C8H7ClO2 . It is often used in various chemical processes . .
Mode of Action
It is known that the compound contains methyl and chloro functional groups , which could potentially interact with biological targets.
Biochemical Pathways
This compound may be involved in the degradation pathways of aromatic compounds by bacteria . These pathways typically converge at a dihydroxy ring compound such as catechol, protocatechuate, gentisate, or their derivatives . .
Pharmacokinetics
It can be analyzed by reverse phase (rp) high-performance liquid chromatography (hplc) method with simple conditions .
Result of Action
Biochemical Analysis
Biochemical Properties
The role of Methyl 3-chlorobenzoate in biochemical reactions is quite significant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed that this compound reacts with lithium diisobutyl-t-butoxyaluminum hydride (LDBBA), a common reagent in organic synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form methyl 3-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-chlorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 3-chlorobenzyl alcohol.
Oxidation: 3-chlorobenzoic acid.
Scientific Research Applications
Methyl 3-chlorobenzoate is widely used in scientific research due to its versatility :
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Acts as a precursor in the synthesis of pharmaceutical agents.
Industry: Employed in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- Methyl 4-chlorobenzoate
- Methyl 2-chlorobenzoate
- Methyl 3-bromobenzoate
- Methyl 3-iodobenzoate
Comparison: Methyl 3-chlorobenzoate is unique due to the position of the chloro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo . For instance, methyl 4-chlorobenzoate has the chloro group in the para position, leading to different steric and electronic effects compared to the meta position in this compound .
Properties
IUPAC Name |
methyl 3-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDRKVPNHIWTBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027507 | |
Record name | Methyl 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mp = 21 deg C; [ChemIDplus] Colorless to brown liquid; mp = 20-22 deg C; [MSDSonline] | |
Record name | Methyl 3-chlorobenzoate | |
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Boiling Point |
231 °C | |
Record name | METHYL 3-CHLOROBENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALCOHOL | |
Record name | METHYL 3-CHLOROBENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.09 [mmHg] | |
Record name | Methyl 3-chlorobenzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6052 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2905-65-9 | |
Record name | Benzoic acid, 3-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-chlorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-chloro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methyl 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.923 | |
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Record name | METHYL 3-CHLOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3K1L0149 | |
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Record name | METHYL 3-CHLOROBENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
21 °C | |
Record name | METHYL 3-CHLOROBENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5465 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the reactivity of Methyl 3-chlorobenzoate with metallic anions?
A1: Research has shown that this compound undergoes nucleophilic aromatic substitution reactions with trimethylstannyl anions (Me3Sn−). Interestingly, the position of the chlorine atom on the aromatic ring significantly influences the reactivity. The reactivity follows the order: para ≥ ortho ≫ meta. This regioselectivity can be explained by considering the energetic properties of the transition states of the radical anions formed during the reaction. []
Q2: Can this compound be selectively reduced to its corresponding aldehyde?
A2: Yes, this compound can be chemoselectively reduced to 3-chlorobenzaldehyde using potassium diisobutyl-t-butoxyaluminum hydride (PDBBA). This reagent exhibits excellent selectivity for esters over nitriles, even at 0 °C, making it a valuable tool for this transformation. [, ] Similar results have been achieved using lithium diisobutylpiperidinohydroaluminate (LDBPA) at 0 °C. []
Q3: What is known about the conformational preferences of this compound?
A3: While specific details about this compound's conformational preferences were not provided in the abstracts, gas-phase electron diffraction studies combined with ab initio calculations have been conducted to understand its structure and conformation. []
Q4: How do structural modifications affect the microbial transformation rate of this compound?
A4: Studies using 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME) as a benchmark chemical have revealed insights into the relative microbial transformation rates of structurally similar compounds. Compared to 2,4-DME, this compound displayed a slower transformation rate. This suggests that even minor structural variations can significantly impact a compound's susceptibility to microbial degradation. []
Q5: What analytical techniques are employed to study this compound?
A5: Laser jet spectroscopy has been used to investigate the spectroscopic properties of this compound. [] Furthermore, in studies investigating microbial transformation rates, researchers may employ analytical techniques like High-Performance Liquid Chromatography (HPLC) to track the compound's degradation over time and determine rate coefficients. []
Q6: Are there any known applications of this compound in organic synthesis?
A6: While specific applications weren't detailed in the provided abstracts, the reaction of this compound with tmp2Mn x 2 MgCl2 x 4 LiCl, a novel manganese base, results in the formation of a diaryl manganese reagent. This reagent can undergo copper(I)-catalyzed acylation and palladium-catalyzed cross-coupling reactions, highlighting its potential in constructing complex organic molecules. []
Q7: How does this compound behave in a crystal structure?
A7: In the crystal structure of (3-Chlorophenyl)[(E)-2-(1,3-dithiolan-2-ylidene)hydrazinylidene]this compound, the this compound moiety exhibits specific structural features. The dithiacyclopentane ring adopts an envelope conformation, and the chlorophenyl rings are oriented at a dihedral angle of 82.63°. Intermolecular interactions, including π–π stacking and weak C—H⋯X (X = O, N, Cl) interactions, govern the crystal packing. []
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